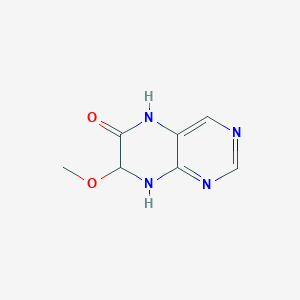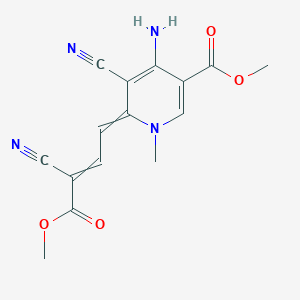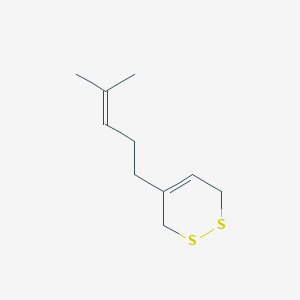
3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin is an organic compound that belongs to the class of dithiin derivatives This compound is characterized by its unique structure, which includes a dithiin ring fused with a pentenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diene with a sulfur-containing reagent. The reaction conditions often require the use of a catalyst and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The industrial process also emphasizes the importance of purification steps to remove any impurities and ensure the final product meets the required specifications.
Análisis De Reacciones Químicas
Types of Reactions
3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the dithiin ring to a more saturated form, altering its chemical properties.
Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid. The reactions are typically carried out at room temperature or slightly elevated temperatures.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used, often in an inert atmosphere to prevent unwanted side reactions.
Substitution: Various reagents, including halogens and organometallic compounds, can be used for substitution reactions, often requiring the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce more saturated dithiin derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with different properties.
Aplicaciones Científicas De Investigación
3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other industrially relevant compounds.
Mecanismo De Acción
The mechanism by which 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin exerts its effects involves its interaction with specific molecular targets. The compound can interact with enzymes and proteins, altering their activity and leading to various biological effects. The pathways involved in these interactions are still under investigation, but they are believed to include modulation of redox states and disruption of cellular processes.
Comparación Con Compuestos Similares
Similar Compounds
- 3,6-Dihydro-4-(4-methyl-3-pentenyl)-2H-pyran
- 3,6-Dihydro-4-(4-methyl-3-pentenyl)-2H-thiopyran
Uniqueness
Compared to similar compounds, 3,6-Dihydro-4-(4-methyl-3-pentenyl)-1,2-dithiin stands out due to its dithiin ring structure, which imparts unique chemical properties
Propiedades
Número CAS |
73188-23-5 |
|---|---|
Fórmula molecular |
C10H16S2 |
Peso molecular |
200.4 g/mol |
Nombre IUPAC |
4-(4-methylpent-3-enyl)-3,6-dihydrodithiine |
InChI |
InChI=1S/C10H16S2/c1-9(2)4-3-5-10-6-7-11-12-8-10/h4,6H,3,5,7-8H2,1-2H3 |
Clave InChI |
QQBNLTZXJHZJJD-UHFFFAOYSA-N |
SMILES canónico |
CC(=CCCC1=CCSSC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




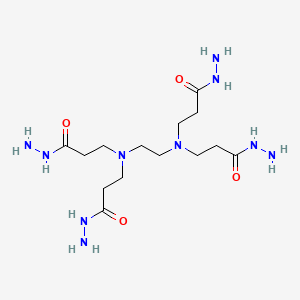
![Dimethyl (2'Z)-1,3-diethyl-2'-(phenylimino)-1,3-dihydro-2'H-spiro[benzimidazole-2,3'-thiophene]-4',5'-dicarboxylate](/img/structure/B13791463.png)
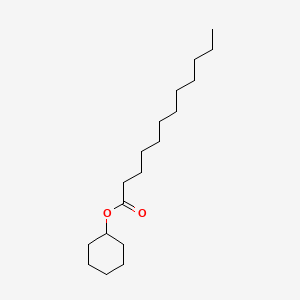
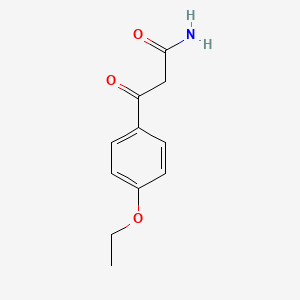

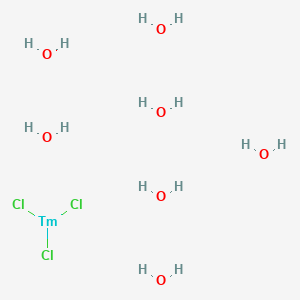
![1-Methyl-3-[(1-phenylethyl)phenyl]indan](/img/structure/B13791502.png)
